

# physicochemical properties of 2,2-Bis(3-aminophenyl)hexafluoropropane

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## Compound of Interest

Compound Name:	2,2-Bis(3-aminophenyl)hexafluoropropane
Cat. No.:	B1268579

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An In-depth Technical Guide to the Physicochemical Properties of **2,2-Bis(3-aminophenyl)hexafluoropropane**

## Introduction

**2,2-Bis(3-aminophenyl)hexafluoropropane**, also known as 3,3'-(Hexafluoroisopropylidene)dianiline, is a fluorinated aromatic diamine. Its unique structure, incorporating flexible hexafluoroisopropylidene (6F) groups and reactive amine functionalities, makes it a valuable monomer in the synthesis of high-performance polymers. These polymers, such as polyimides and polyamides, are noted for their enhanced thermal stability, chemical resistance, low dielectric constant, and improved solubility. This document provides a comprehensive overview of the core physicochemical properties of **2,2-Bis(3-aminophenyl)hexafluoropropane**, intended for researchers, scientists, and professionals in materials science and drug development.

## Core Physicochemical Properties

The key physical and chemical properties of **2,2-Bis(3-aminophenyl)hexafluoropropane** are summarized below.

Property	Value	Reference
IUPAC Name	3-[2-(3-aminophenyl)-1,1,3,3,3,3-hexafluoropropan-2-yl]aniline	<a href="#">[1]</a>
Synonyms	3,3'-((Hexafluoroisopropylidene)dianiline	
CAS Number	47250-53-3	<a href="#">[1]</a>
Molecular Formula	C <sub>15</sub> H <sub>12</sub> F <sub>6</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	334.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light yellow/orange powder or crystals	
Melting Point	74.0 to 79.0 °C	
Purity (GC)	>98.0%	
XLogP3	4.5	<a href="#">[1]</a>

## Spectroscopic and Structural Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

Spectroscopic Data	Details	Reference
$^{13}\text{C}$ NMR	Spectrum available from Sigma-Aldrich Co. LLC.	<a href="#">[1]</a>
$^{19}\text{F}$ NMR	Spectrum available from the Institute of Organic Chemistry, University of Vienna.	<a href="#">[1]</a>
Mass Spectrometry	Data available in spectral databases.	<a href="#">[1]</a>
SDBS (AIST Spectral DB) No.	19588	

## Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties.

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,2-Bis(3-aminophenyl)hexafluoropropane** was not found in the provided search results, a general synthetic pathway for related compounds involves the reaction of a substituted phenylamine with hexafluoroacetone. A general workflow is visualized below.

Purification is typically achieved through recrystallization. The crude product is dissolved in a suitable solvent (e.g., a mixture of isopropyl alcohol and toluene) with heating, followed by cooling to induce crystallization. The purified crystals are then isolated by filtration and dried. Purity is often confirmed by Gas Chromatography (GC) and nonaqueous titration.

## Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample is recorded as the melting point.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>. The resulting spectra provide information about the molecular structure and purity of the compound.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The analysis provides the exact mass and helps confirm the molecular formula.

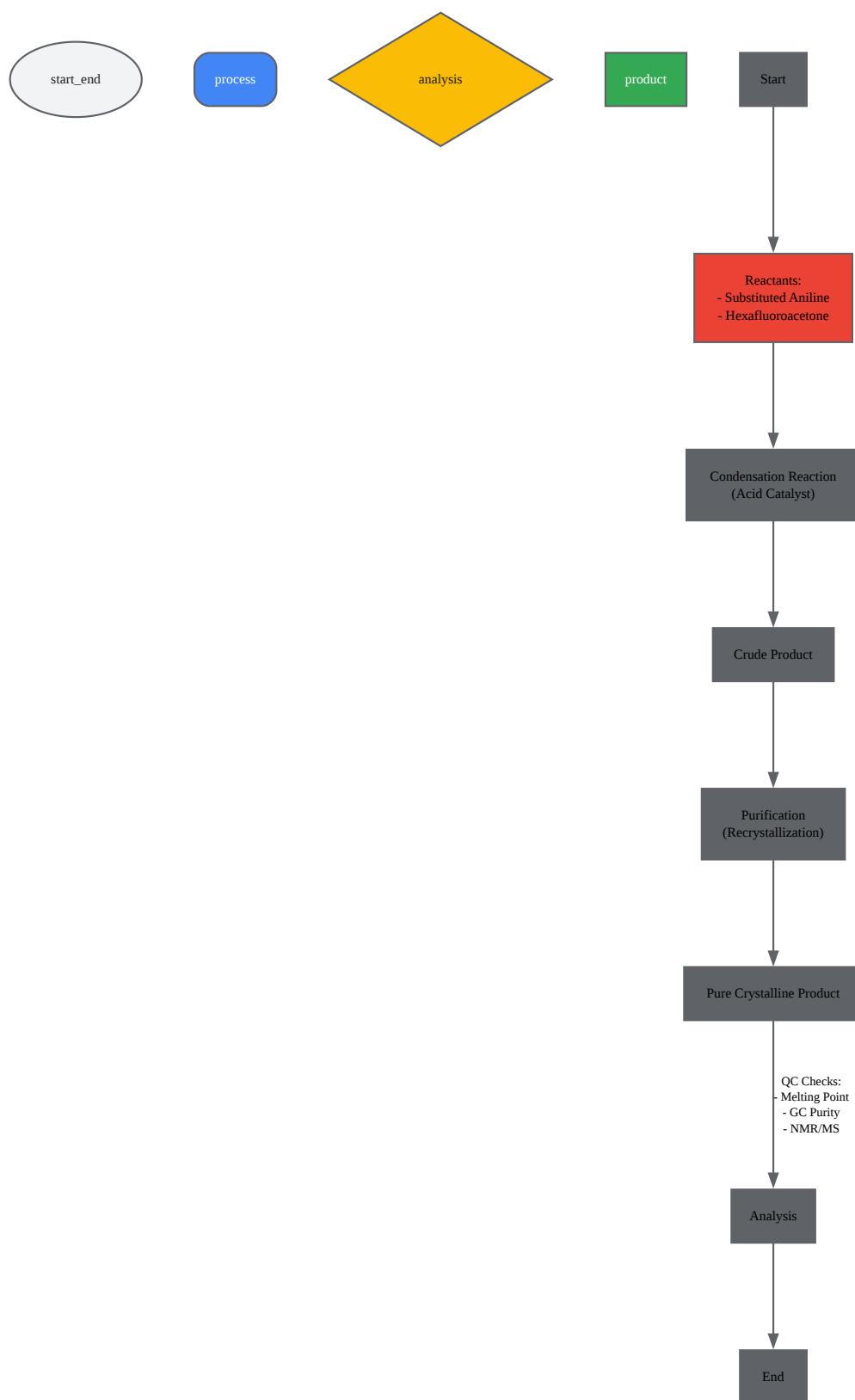
## Thermal Analysis (General Protocol)

While specific TGA/DSC data for the monomer is not detailed in the search results, these techniques are critical for assessing the thermal stability of polymers derived from it.[\[3\]](#)

- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[\[4\]](#) A small amount of the sample is placed in a TGA pan and heated at a constant rate (e.g., 10 °C/min). The resulting curve shows the temperatures at which the material degrades.[\[4\]](#)
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[\[4\]](#) It is used to determine thermal transitions like melting point and glass transition temperature (T<sub>g</sub>).[\[4\]](#)[\[5\]](#) The sample is sealed in a pan and heated at a specific rate, and the heat flow is compared to an empty reference pan.[\[5\]](#)

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of aromatic diamines like **2,2-Bis(3-aminophenyl)hexafluoropropane**.

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Caption: Generalized workflow for the synthesis and analysis of **2,2-Bis(3-aminophenyl)hexafluoropropane**.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,2-Bis(3-aminophenyl)hexafluoropropane** is classified with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

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